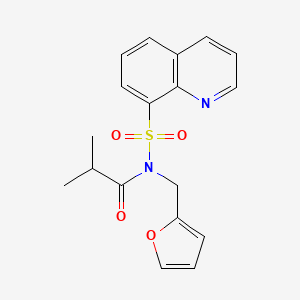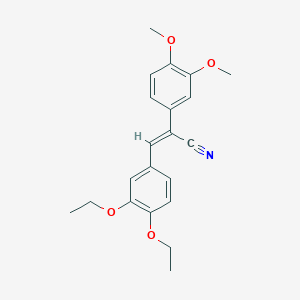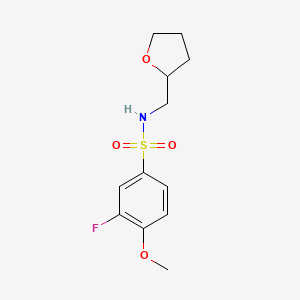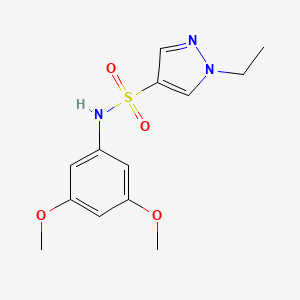
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide, also known as Fura-2-AM, is a fluorescent dye that is widely used in scientific research. It is a cell-permeable ester that can be hydrolyzed by intracellular esterases to release the active form of the dye, Fura-2. Fura-2 is a calcium-sensitive indicator that can be used to measure intracellular calcium levels in living cells.
Mecanismo De Acción
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide works by binding to calcium ions in the cytoplasm of living cells. When calcium ions bind to Fura-2, the dye undergoes a conformational change that alters its fluorescence properties. Specifically, Fura-2 emits light at a different wavelength when it is bound to calcium ions compared to when it is not bound. By measuring the ratio of fluorescence at two different wavelengths, researchers can determine the intracellular calcium concentration.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide has no known biochemical or physiological effects on living cells. It is a non-toxic dye that is rapidly hydrolyzed by intracellular esterases to release the active form of the dye, Fura-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide is its high sensitivity and specificity for calcium ions. It can detect changes in intracellular calcium levels with high temporal and spatial resolution. Additionally, N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide can be used in a wide range of cell types and experimental conditions.
However, there are also limitations to the use of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide. One limitation is that it requires specialized equipment, such as a fluorescence microscope or plate reader, to measure the fluorescence signal. Additionally, N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide is not suitable for long-term experiments, as the dye is rapidly hydrolyzed by intracellular esterases.
Direcciones Futuras
There are many potential future directions for research involving N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide. One area of interest is the development of new calcium-sensitive dyes with improved properties, such as increased sensitivity or longer half-life. Another area of interest is the use of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide in studies of calcium signaling in disease states, such as cancer or neurodegenerative disorders. Finally, there is potential for the use of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide in drug discovery, as changes in intracellular calcium signaling are often associated with the efficacy of drugs.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide involves several steps. The first step is the synthesis of 2-methyl-N-(8-quinolinylsulfonyl)propanamide, which is then reacted with 2-furylmethyl chloride to form N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide. The final step involves the esterification of the compound with acetoxymethyl ester to form N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide has a wide range of applications in scientific research. It is commonly used in studies of intracellular calcium signaling, which plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide can be used to measure changes in intracellular calcium levels in response to various stimuli, such as hormones, neurotransmitters, and drugs.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-quinolin-8-ylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13(2)18(21)20(12-15-8-5-11-24-15)25(22,23)16-9-3-6-14-7-4-10-19-17(14)16/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQJGKUPFPIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CO1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-methyl-N-quinolin-8-ylsulfonylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4,6-trichlorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5499574.png)


![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5499599.png)
![2-(4-methylpentyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5499615.png)

![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499645.png)

![(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5499678.png)